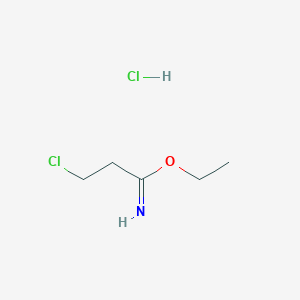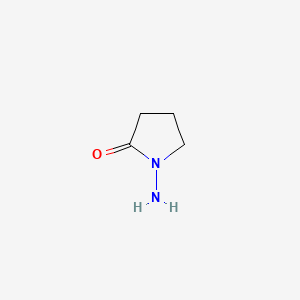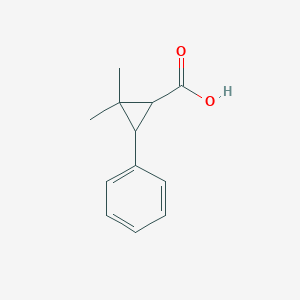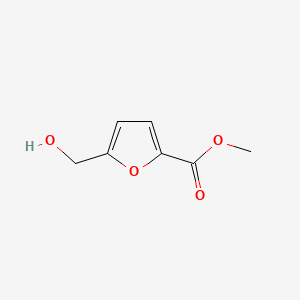
甲基-5-(羟甲基)呋喃-2-羧酸酯
概述
描述
Methyl 5-(hydroxymethyl)furan-2-carboxylate is a furan derivative that has been studied for its potential applications in various fields, including the synthesis of biopolymers, pharmaceuticals, and as a building block for biobased chemicals. The compound is related to 5-hydroxymethylfurfural (HMF), which is a versatile platform chemical that can be derived from biomass. The methyl ester group in methyl 5-(hydroxymethyl)furan-2-carboxylate makes it an interesting candidate for further chemical transformations .
Synthesis Analysis
The synthesis of methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives can be achieved through various methods. One approach involves the etherification reaction of HMF with corresponding alcohols . Another method includes the biocatalytic conversion of HMF to valuable disubstituted furan derivatives . Additionally, the compound can be prepared from furfuryl alcohol, which is a key intermediate for the synthesis of various furan derivatives .
Molecular Structure Analysis
The molecular structure of methyl 5-(hydroxymethyl)furan-2-carboxylate has been elucidated using spectroscopic techniques such as NMR and HREIMS. The absolute configuration of certain derivatives has been determined using chiral HPLC analysis . X-ray crystallography has also been employed to confirm the structure of related furan compounds .
Chemical Reactions Analysis
Methyl 5-(hydroxymethyl)furan-2-carboxylate can undergo various chemical reactions due to the presence of reactive functional groups. It can be used as a precursor for the synthesis of biobased polyesters when polymerized with diacid ethyl esters . The compound can also be transformed into different derivatives with potential biological activities, such as cytotoxicity against cancer cell lines and antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-(hydroxymethyl)furan-2-carboxylate derivatives are influenced by the nature of the substituents on the furan ring. The number of methylene units in the dicarboxylic segments affects the physical properties of the furan polyesters synthesized from these compounds . The thermal stability and reactivity of the compound can be modified by forming cyclic acetals, which can be beneficial for certain catalytic processes .
科学研究应用
生物活性研究
甲基-5-(羟甲基)-2-呋喃羧酸酯及其衍生物展示出显著的生物活性。Phutdhawong et al. (2019)的研究发现,某些衍生物对癌细胞系表现出细胞毒性,并对各种细菌具有活性。这突显了其在新治疗剂开发中的潜力。
生物基聚合物合成
这种化合物是一种有价值的生物基二元醇,类似于聚酯合成中使用的芳香族单体。Jiang et al. (2014)利用酶法合成了新型生物基呋喃聚酯,展示了其在创造可持续材料方面的适用性。
食品分析
在食品分析中,特别是蜂蜜中,这种化合物是一个重要的标志物。Nozal et al. (2001)开发了一种用于测定蜂蜜中相关化合物的方法,强调了其在食品质量和安全评估中的作用。
生物催化和绿色化学
该化合物的衍生物在生物催化和绿色化学中至关重要。Wen et al. (2020)改进了各种呋喃羧酸的合成,展示了这些化合物在环保化学过程中的潜力。
催化研究
该化合物在催化研究中发挥着重要作用。Salazar et al. (2019)报道了其在温和条件下进行氧化酯化反应的用途,这对工业和学术研究至关重要。
抗菌活性
甲基-5-(羟甲基)呋喃-2-羧酸酯及其衍生物展示出有希望的抗菌活性。Patel (2020)合成了对致病菌具有显著抑制作用的化合物,表明其在抗菌研究中具有潜在应用价值。
安全和危害
未来方向
MFC has potential usage as an alternative agent for treatments of some cancers and some bacterial infections due to its selective cytotoxicity on cancer cells and Gram-positive bacteria at a low concentration . Further studies are needed to explore its potential applications in medicine and other fields.
属性
IUPAC Name |
methyl 5-(hydroxymethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVVHNKBMLQFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508425 | |
| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(hydroxymethyl)furan-2-carboxylate | |
CAS RN |
36802-01-4 | |
| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(hydroxymethyl)furan-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

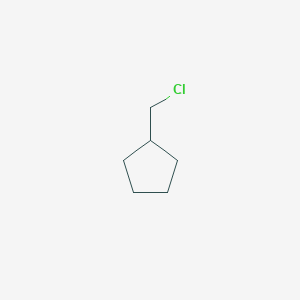
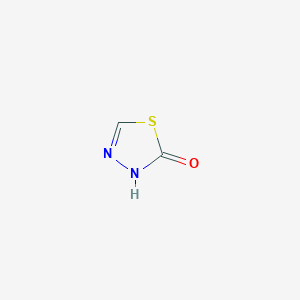
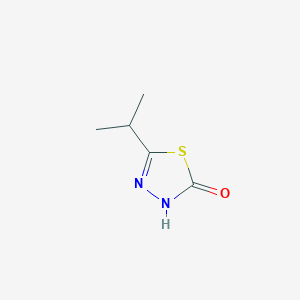
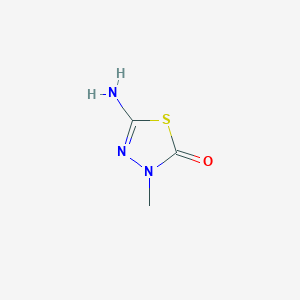
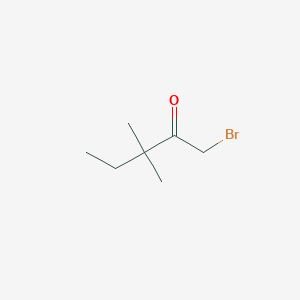
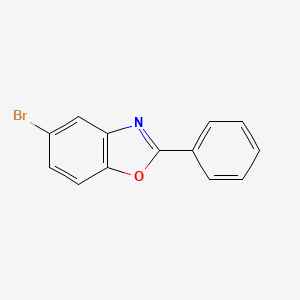
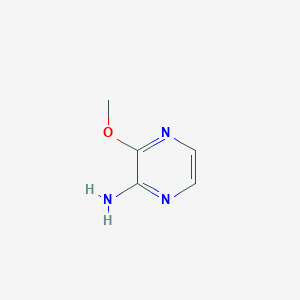
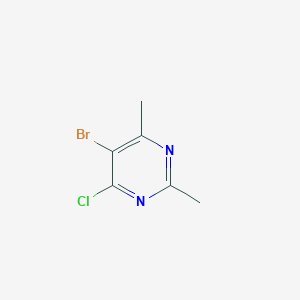
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
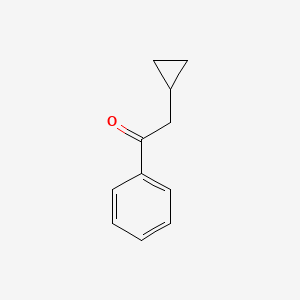
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)
